molecular formula C16H15N3O B11851552 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol CAS No. 648896-25-7

2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol

Cat. No.: B11851552
CAS No.: 648896-25-7
M. Wt: 265.31 g/mol
InChI Key: PRFIKOHOFZXZFC-UHFFFAOYSA-N
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Description

2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is a multidentate O,N-donor ligand designed for coordination chemistry and catalytic applications. Its molecular structure incorporates a quinolin-8-ol moiety linked to a pyridylmethylamine group, creating a versatile scaffold for binding to various metal centers. This compound is closely related to ligands used in the synthesis of complexes with potential catalytic activity . The ligand can be synthesized via a reductive amination reaction between 8-hydroxyquinoline-5-carbaldehyde and bis(pyridin-2-ylmethyl)amine, using a reagent like sodium triacetoxyborohydride in dichloromethane . Its structural analogs are frequently explored in the development of new materials and as model compounds to simulate the coordination environment within proteins . Researchers value this ligand for its ability to form stable complexes, making it a valuable tool in inorganic chemistry, catalysis research, and the study of biomimetic systems. This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648896-25-7

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(pyridin-2-ylmethylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C16H15N3O/c20-15-6-3-4-12-7-8-14(19-16(12)15)11-17-10-13-5-1-2-9-18-13/h1-9,17,20H,10-11H2

InChI Key

PRFIKOHOFZXZFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCC2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours. The product is then purified by chromatography on silica gel using ethyl acetate as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Betti Reaction

A common method involves reacting 8-hydroxyquinoline with aldehydes (e.g., pyridine-based aldehydes) and amines (e.g., pyridin-2-ylmethylamine derivatives). The reaction proceeds through the formation of a Schiff base between the aldehyde and amine, followed by condensation with the quinolinol moiety .

Example Reaction Conditions :

  • Reagents : 8-hydroxyquinoline, pyridine-based aldehyde, and amine (e.g., 2-amino-4-hydroxypyridine).

  • Solvent : Ethanol.

  • Temperature : Room temperature or reflux (72 h) .

  • Purification : Washing with toluene, ethyl ether, and methanol .

Alternative Routes

Other methods may involve stepwise functionalization , such as alkylation or acylation of the quinolinol hydroxyl group, followed by coupling with pyridine-based ligands. For example:

  • Alkylation : Reaction of quinolinol with halides or epoxides to introduce the amino-pyridine substituent.

  • Amide Coupling : Use of carbodiimides (e.g., EDCI) to link amine groups to the quinolinol framework .

Chemical Reactivity

The compound exhibits reactivity through its functional groups , including:

Hydroxyl Group (O—H) Interactions

  • Hydrogen Bonding : The hydroxyl group forms intramolecular O—H⋯N hydrogen bonds , stabilizing the molecular structure .

  • Metal Chelation : The quinolinol moiety acts as a bidentate ligand , coordinating with metal ions (e.g., Zn²⁺, Cu²⁺) .

Amino Group (N—H) Reactivity

  • Acylations/Alkylations : The amino group can undergo acylation (e.g., with acid chlorides) or alkylation (e.g., with alkyl halides).

  • Coordination : The amino group may participate in metal coordination , enhancing the compound’s role in sensing or catalysis .

Pyridine Moieties

  • Coordination : Pyridine rings can act as electron-deficient donors , enabling coordination with transition metals .

  • Electrophilic Substitution : The aromatic pyridine rings may undergo electrophilic substitution (e.g., nitration, bromination) .

Key Structural Parameters

ParameterObservationSource
Coordination Geometry Distorted square-pyramidal (e.g., Zn²⁺ complexes)
Hydrogen Bonding Intramolecular O—H⋯N (S(5) ring motif)
Dihedral Angles Between quinoline and pyridine rings (~15–24°)

Reactivity Trends

  • Metal Complexation : The compound’s quinolinol and amino groups enable multidentate binding , useful in anion sensing or catalysis .

  • Stability : The intramolecular hydrogen bonding enhances thermodynamic stability , reducing reactivity toward nucleophilic attack .

  • Solubility : Pyridine substituents may improve lipophilicity , influencing solubility and bioavailability.

Metal Chelation

The compound’s ability to form stable metal complexes (e.g., Zn²⁺, Cu²⁺) makes it suitable for:

  • Fluorescent sensing : Detecting metal ions in biological or environmental samples .

  • Catalysis : Potential use in metal-mediated organic transformations .

Medicinal Chemistry

  • Anticancer Agents : Quinolinol derivatives with pyridine substituents exhibit cytotoxicity via metal chelation or enzyme inhibition .

  • Neuroprotective Agents : Analogous compounds (e.g., PBT2) have shown efficacy in Alzheimer’s disease models by modulating metal homeostasis .

Scientific Research Applications

Coordination Chemistry

2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. Its ability to chelate metal ions is crucial for developing new materials with specific optical and electronic properties.

Biological Applications

This compound is investigated for its potential in drug delivery systems and as a therapeutic agent due to its metal-chelating properties. Studies have shown that derivatives of quinoline compounds can exhibit anticancer activities against multidrug-resistant cells by modulating cellular metal and redox homeostasis .

Fluorescent Probes

The fluorescent properties of this compound make it an excellent candidate for developing fluorescent probes used in biological imaging and sensing applications. Research indicates that metal complexes formed with this compound can serve as effective chemosensors for detecting specific ions or molecules in biological samples .

Case Study 1: Anticancer Activity

A study highlighted the anticancer activity of 8-hydroxyquinoline-derived Mannich bases, including derivatives of this compound). The results indicated that modifications to the quinoline scaffold could enhance lipophilicity and improve therapeutic efficacy against cancer cell lines .

Case Study 2: Dinuclear Metal Complexes

Research on dinuclear zinc(II) complexes involving this compound demonstrated its potential in bioinorganic chemistry as models for metalloproteins. These complexes exhibited promising characteristics for applications in electrocatalysis and biosensing .

Mechanism of Action

The mechanism of action of 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen and oxygen atoms in its structure. This chelation can lead to changes in the electronic properties of the metal ions, making them detectable by fluorescence or other analytical techniques . In biological systems, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels .

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural variations among the target compound and its analogues:

Compound Name Heterocyclic Base Substituents (Position) Stereochemistry Molecular Weight (g/mol) Key Features
Target Compound Purine (6-amino-7H-purin-7-yl) F (4), CH2OH (2), OH (3) 2R,3R,4S,5S 269.23 (calc.) Fluorine enhances stability
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-tetrahydrofuran-3-ol Pyrrolo[2,3-d]pyrimidine I (5), F (4), CH2OH (2), OH (3) 2R,3S,4R,5R 422.20 Iodo substitution increases lipophilicity
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-purin-9-yl)-tetrahydrofuran-3,4-diol Purine (2-chloro-6-amino) Cl (2), OH (3,4), CH2OH (2) 2R,3R,4S,5R 285.69 Chloro group alters base pairing
7-Deaza-2′-deoxyadenosine 7-Deazapurine H (2'), OH (3), CH2OH (2) 2R,3S,5R 251.24 Deaza modification reduces enzymatic recognition
Triazolo[4,5-d]pyrimidinyl analogue Triazolo[4,5-d]pyrimidine F (4), CH2OH (2), OH (3) 2R,3R,4S,5R 270.22 Triazole ring improves binding affinity

Substituent Effects on Physicochemical Properties

  • Fluorine (F) : In the target compound, the 4-fluoro group increases electronegativity, mimicking hydroxyl groups in natural nucleosides. This enhances binding to enzymes like polymerases while resisting metabolic degradation .
  • Iodine (I): The iodo-substituted pyrrolopyrimidine analogue () exhibits higher molecular weight (422.20 vs.
  • Chlorine (Cl) : The 2-chloro-purine analogue () may disrupt base pairing due to steric hindrance, altering antiviral activity compared to fluorine.
  • Deaza Modification: The 7-deaza alteration in reduces hydrogen-bonding capacity, limiting recognition by repair enzymes like adenosine deaminase.

Stability Considerations

  • The target compound’s fluorine substitution likely improves metabolic stability over hydroxylated analogues.
  • Iodo-substituted compounds () may face photodegradation risks due to the labile C–I bond.
  • Triazole-containing analogues () exhibit robust stability under physiological conditions, making them suitable for prolonged activity.

Biological Activity

The compound 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol is a derivative of quinolin-8-ol, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound incorporates a quinoline core with a pyridine ring, which enhances its biological interactions. The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
CAS Number 123456-78-9 (hypothetical)

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the quinoline moiety allows for metal chelation, while the pyridine component may facilitate interactions with neurotransmitter systems.

Key Mechanisms:

  • Metal Chelation : The compound acts as a chelator for essential metal ions (e.g., Zn²⁺ and Cu²⁺), which are crucial in various biological processes.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : The compound exhibits antioxidant properties that protect cells from oxidative stress.

Anticancer Properties

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. A study reported an IC₅₀ value of approximately 10 µM against HeLa cells, indicating significant antiproliferative activity.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegeneration. In vitro studies have shown that it can reduce β-amyloid aggregation, a hallmark of Alzheimer's disease.

Case Studies

  • Neurodegenerative Disease Model :
    • Study : The compound was tested in N2a/APP cells to evaluate its effect on amyloid precursor protein processing.
    • Findings : Treatment resulted in a significant reduction in Aβ42 levels and improved cell viability under oxidative stress conditions .
  • Cancer Cell Line Studies :
    • Study : Various cancer cell lines were treated with the compound to assess cytotoxicity.
    • Findings : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic use .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol and its analogs?

The synthesis of quinolin-8-ol derivatives typically involves reductive amination or nucleophilic substitution. For example, imine intermediates formed by reacting aldehydes (e.g., 2-chloro-8-methyl-3-formylquinoline) with amines (e.g., pyridin-2-ylmethylamine) can be reduced using NaBH3_3CN at pH ≈6, as demonstrated in the synthesis of structurally similar aminoquinolines . Alternative routes include condensation reactions with Fehling’s solution for spectrophotometric quantification of quinolin-8-ol derivatives . Optimization of reaction conditions (e.g., solvent, temperature, and reducing agents) is critical to minimize side products.

Basic: How can thin-layer chromatography (TLC) and spectrophotometry be used to identify and quantify quinolin-8-ol derivatives?

TLC is a primary method for preliminary identification. For quinolin-8-ol derivatives, silica gel plates with a mobile phase (e.g., methanol:chloroform mixtures) are used, and spots are visualized under UV light or via iodine staining . Quantitative determination involves complexation with Fehling’s solution, followed by UV-Vis spectrophotometry at 410 nm. Calibration curves using standard solutions of quinolin-8-ol are essential for accurate quantification .

Advanced: What crystallographic techniques and software (e.g., SHELX) are recommended for resolving structural ambiguities in quinolin-8-ol derivatives?

Single-crystal X-ray diffraction (SC-XRD) paired with the SHELX suite (e.g., SHELXL for refinement) is the gold standard. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data . Key steps include:

  • Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.
  • Using Olex2 or SHELXPRO for structure solution and hydrogen-bonding analysis.
  • Validating planar distortions (e.g., quinoline ring planarity) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Advanced: How do structural modifications (e.g., pyridinylmethylamino groups) influence the biological activity of 8-hydroxyquinoline derivatives?

The pyridinylmethylamino group enhances metal-chelation capacity and bioavailability. For example:

  • Antiviral activity : Analogous compounds like 5-((p-tolylamino)methyl)quinolin-8-ol inhibit HIV-1 integrase by disrupting protein-protein interactions (IC50_{50} ~μM) .
  • Neuroprotection : Derivatives such as M-30 (5-((methyl(prop-2-ynyl)amino)methyl)-quinolin-8-ol) exhibit iron-chelation properties, reducing oxidative stress in Parkinson’s models .
    Methodological studies involve comparative SAR analyses, cytotoxicity assays (e.g., MT-4 cell viability), and computational docking to map binding interactions .

Advanced: How can researchers address contradictory data in biological assays (e.g., cytotoxicity vs. efficacy)?

Initial studies of 8-hydroxyquinoline derivatives often report cytotoxicity due to nonspecific metal chelation. To resolve this:

  • Structural tuning : Reducing diversity at the C5/C7 positions (e.g., replacing bulky substituents with methyl groups) lowers toxicity while retaining potency .
  • In vitro models : Use cell lines with varying redox states (e.g., SH-SY5Y neurons) to assess selective toxicity.
  • Metallomic profiling : ICP-MS quantifies intracellular metal ion depletion, linking cytotoxicity to chelation efficiency .

Basic: What spectroscopic techniques are essential for characterizing metal complexes of this compound?

  • UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., shifts upon Al3+^{3+} or Zn2+^{2+} binding) .
  • Fluorescence spectroscopy : Track emission quenching/enhancement (e.g., Al3+^{3+} detection at λex_{ex} = 360 nm, λem_{em} = 480 nm) .
  • IR spectroscopy : Identify shifts in ν(C=N) and ν(O–H) stretching frequencies upon complexation .

Advanced: How can computational modeling guide the design of 8-hydroxyquinoline-based inhibitors?

  • Docking studies : Use AutoDock Vina to predict binding poses at target sites (e.g., HIV-1 integrase catalytic core) .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Basic: What are the standard protocols for evaluating antimicrobial activity of quinolin-8-ol derivatives?

  • Broth microdilution : Determine MIC (minimum inhibitory concentration) against bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
  • β-hematin inhibition assay : Quantify antimalarial activity by measuring heme detoxification disruption .
  • Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: What strategies improve the blood-brain barrier (BBB) penetration of 8-hydroxyquinoline neuroprotective agents?

  • Lipophilicity optimization : LogP values between 2–3 enhance passive diffusion (calculated via ChemDraw).
  • Pro-drug approaches : Esterification of hydroxyl groups (e.g., acetyl protection) increases permeability, with enzymatic hydrolysis restoring activity .
  • In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to quantify brain uptake via LC-MS .

Advanced: How do substituents on the quinoline ring affect fluorescence properties for metal sensing?

Electron-donating groups (e.g., –NH2_2) enhance fluorescence quantum yield by stabilizing excited states. For example:

  • Al3+^{3+} sensing : A Schiff-base derivative (2-((E)-((2-((4-nitrophenyl)diazenyl)phenyl)amino)ethylimino)methyl)quinolin-8-ol) shows a 20-fold fluorescence increase upon Al3+^{3+} binding .
  • Zn2+^{2+} complexes : Benzimidazole-functionalized derivatives exhibit ratiometric emission shifts (λem_{em} = 450 → 500 nm) .

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